

ADI acceptable daily intake for potassium bisulfite

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Compound Focus: Potassium bisulfite

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Understanding the Current ADI Status

The following table summarizes the key positions from major regulatory bodies. Note that the most recent EFSA opinion represents a significant shift in the safety assessment.

Organization	ADI (mg SO ₂ eq/kg bw per day)	Status & Context
EFSA (European Food Safety Authority)	Withdrawn	Previous temporary ADI of 0.7 was withdrawn in a 2022 follow-up opinion. The toxicity database was deemed inadequate to establish a new ADI [1].
JECFA (Joint FAO/WHO Expert Committee on Food Additives)	0 - 0.7	A group ADI, expressed as sulfur dioxide, for various sulfites including potassium hydrogen sulfite (another name for potassium bisulfite) [2].
FDA (U.S. Food and Drug Administration)	GRAS (Generally Recognized as Safe)	Considered safe when used following good manufacturing practice, with restrictions against use in meats and foods that are a source of vitamin B1 [3] [4].

The core reason for the withdrawn ADI is that once ingested, **potassium bisulfite** and other sulfites are metabolized to form **sulfite ions**, which are the primary agents of toxicological concern [5]. Therefore, safety is evaluated for the entire group collectively, expressed in terms of sulfur dioxide (SO₂) equivalents [1] [2].

EFSA's Updated Risk Assessment and Key Findings

Since EFSA could not set a new ADI, it moved to a **Margin of Exposure (MOE)** approach for risk assessment [1].

- **New Reference Point:** A lower confidence limit for the benchmark dose (BMDL) of **38 mg SO₂ eq/kg bw per day** was established based on a critical effect (prolonged visual evoked potential latency) observed in a neurotoxicity study [1].
- **Assessment Factor:** An assessment factor of 80 was applied to this BMDL.
- **Conclusion:** For most population groups, the calculated MOEs at high levels of exposure (95th percentile) were below 80, indicating a **safety concern** [1]. EFSA also recommended lowering the maximum limits for toxic elements like arsenic and lead in the specifications for these additives [1].

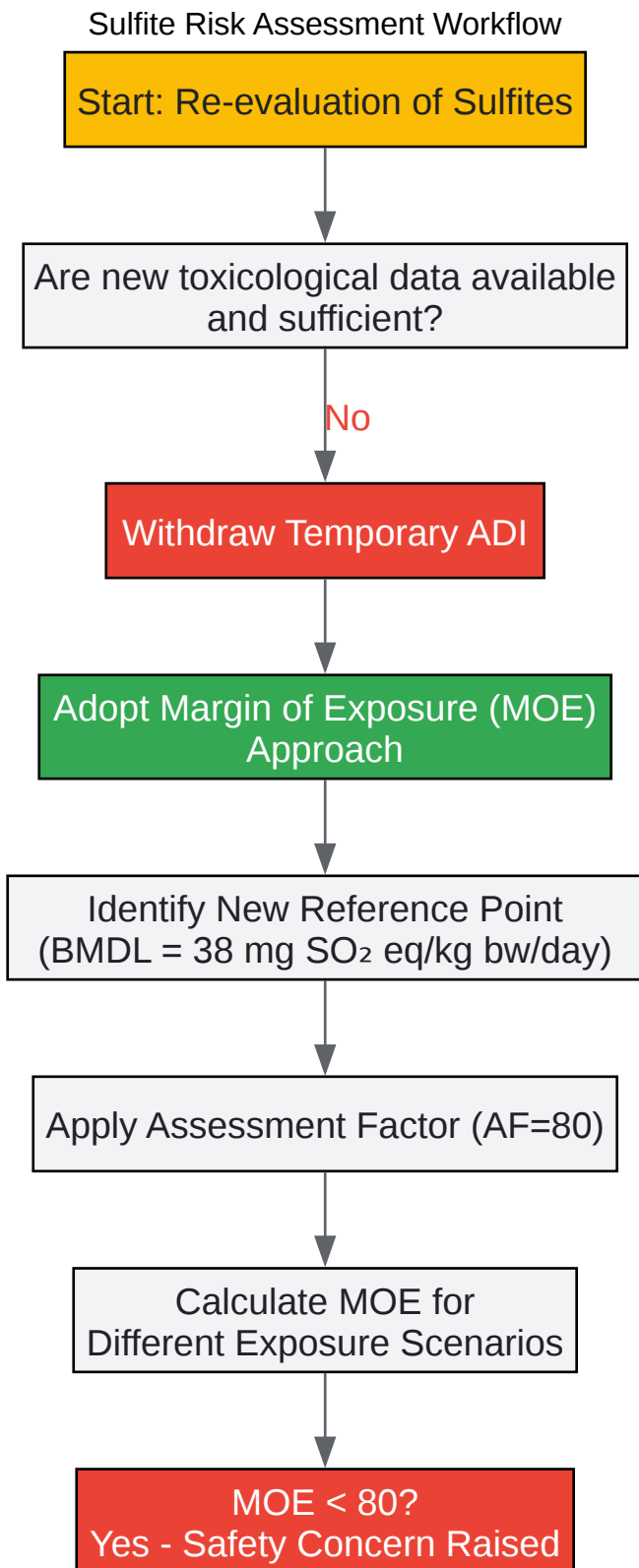
Methodologies for Key Toxicological Studies

For researchers, the key studies and endpoints that inform the risk assessment of sulfites include:

- **Chronic Toxicity & Carcinogenicity Studies:** Earlier studies, often conducted in rats via oral exposure (diet, gavage, or drinking water), were used to identify a No Observed Adverse Effect Level (NOAEL). EFSA's 2016 assessment referenced a NOAEL of **70 mg SO₂ eq/kg bw per day** from a long-term rat study, but later deemed the overall database inadequate [5].
- **Neurotoxicity Studies:** The 2022 EFSA opinion used a new reference point from a study measuring **visual evoked potential (VEP) latency** in rats. The experimental protocol typically involves:
 - **Groups:** Exposing groups of animals (e.g., rats) to sulfites at various concentrations in their diet or drinking water over a prolonged period.
 - **Endpoint Measurement:** Using electrophysiological techniques to measure the timing of electrical signals in the brain in response to visual stimuli. Prolonged latency indicates a deficit in neural conduction.
 - **Dose-Response Analysis:** Applying mathematical models to the data to determine the dose that causes a predetermined, low level of change (the Benchmark Dose or BMD) [1].
- **Genotoxicity Studies:** Assessments include tests like the Ames test for mutagenicity. The overall database for sulfites is limited but does not indicate a genotoxicity concern [5]. One review noted that Sodium Bisulfite showed both positive and negative results, but the highly charged nature of these

ions and their rapid metabolism to sulfate in the body suggest a low genotoxicity risk from topical or ingested exposure in humans [6].

The following diagram illustrates the logical workflow and key decision points in the modern risk assessment of sulfites, as applied by EFSA.



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The decision workflow leading to the conclusion of a safety concern for sulfites.

Key Considerations for Researchers

- **Regulatory Discrepancies:** Be aware that regulatory status differs by region. The FDA maintains a GRAS status for **potassium bisulfite** with specific use limitations [3] [4], while EFSA's recent evaluation raises clear safety concerns [1].
- **Sensitive Populations:** A subset of the population, particularly individuals with asthma, may experience sensitivity or adverse reactions to sulfites, ranging from headaches to bronchoconstriction [7].
- **Exposure is Key:** The primary risk driver is not the inherent toxicity, which is low, but the relatively high potential for dietary exposure, especially in refined exposure scenarios [1] [8].

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